molecular formula C38H67N9O10 B1250242 Piperastatin A

Piperastatin A

Cat. No.: B1250242
M. Wt: 810 g/mol
InChI Key: XSYDGPSCZFVYJK-KTUQIRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperastatin A is a selective serine carboxypeptidase inhibitor produced by Streptomyces spp., first isolated and characterized by Murakami et al. in 1996 . It belongs to a class of microbial-derived protease inhibitors with structural and functional diversity. Serine carboxypeptidases are enzymes involved in peptide bond cleavage and play critical roles in protein processing, flavor development in food systems (e.g., soybean fermentation), and lysosomal degradation pathways . This compound demonstrates competitive inhibition against enzymes such as human cathepsin A (hCath A) and yeast carboxypeptidase Y (CPY), with minimal activity against wheat carboxypeptidase W (CPW) . Its specificity and potency have made it a valuable tool for studying enzyme mechanisms and therapeutic targets.

Properties

Molecular Formula

C38H67N9O10

Molecular Weight

810 g/mol

IUPAC Name

2-[(2S)-2-[[2-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-formamido-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]diazinane-3-carbonyl]amino]-4-methylpentanoyl]diazinane-3-carboxylic acid

InChI

InChI=1S/C38H67N9O10/c1-10-23(8)30(39-19-48)34(52)45-31(24(9)49)35(53)42-25(17-20(2)3)32(50)44-29(22(6)7)37(55)46-27(13-11-15-40-46)33(51)43-26(18-21(4)5)36(54)47-28(38(56)57)14-12-16-41-47/h19-31,40-41,49H,10-18H2,1-9H3,(H,39,48)(H,42,53)(H,43,51)(H,44,50)(H,45,52)(H,56,57)/t23-,24-,25+,26+,27?,28?,29+,30+,31+/m1/s1

InChI Key

XSYDGPSCZFVYJK-KTUQIRHFSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1C(CCCN1)C(=O)N[C@@H](CC(C)C)C(=O)N2C(CCCN2)C(=O)O)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N1C(CCCN1)C(=O)NC(CC(C)C)C(=O)N2C(CCCN2)C(=O)O)NC=O

Synonyms

N-formyl-allo-Ile-Thr-Leu-Val-Pip-Leu-Pip
N-formyl-allo-isoleucyl-threonyl-leucyl-valyl-hexahydropyridazine-3-carbonyl-leucyl-piperazic acid
piperastatin A

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits >10-fold selectivity for CPY over CPW compared to chymostatin, which preferentially inhibits CPW .

Inhibition Mechanisms Across Enzyme Families

Studies on homologous enzymes from humans, yeast, and plants reveal divergent inhibitory profiles:

  • Human Cathepsin A (hCath A): this compound and lactacystin both inhibit hCath A, but lactacystin’s non-competitive mechanism results in higher potency in cellular systems .
  • Yeast CPY : this compound’s competitive inhibition suggests direct interaction with the enzyme’s active site, a trait shared with Piperastatin B .
  • Plant CPW : Chymostatin’s efficacy here contrasts with this compound’s inactivity, highlighting evolutionary divergence in enzyme structures .

Q & A

Q. How should researchers document this compound’s synthetic procedures to ensure reproducibility?

  • Methodological Answer : Detailed protocols must include reaction stoichiometry, temperature gradients, and purification thresholds (e.g., Rf values). Raw spectral data (NMR, HRMS) should be archived in supplementary materials with accession codes .

Q. What criteria determine the inclusion/exclusion of outlier data in this compound studies?

  • Methodological Answer : Grubbs’ test identifies statistical outliers. Exclusions require justification (e.g., instrument error logs). Sensitivity analyses report outcomes with/without outliers to confirm result robustness .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Structural AnalysisNMR, IRX-ray crystallography, DFT modeling
Bioactivity ValidationDose-response, ANOVAOrthogonal assays, CRISPR validation
Data AnalysisDescriptive statisticsMixed-effects models, FDR correction

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